Enhanced Lipophilicity vs. Mono-CF3 and Non-Fluorinated Analogs
The target compound's calculated XLogP3-AA value of 3.8 provides a quantifiable measure of its increased lipophilicity compared to its closest mono-trifluoromethyl and non-fluorinated analogs. This higher lipophilicity is a direct result of the two electron-withdrawing -CF3 groups at the 3- and 5-positions of the phenyl ring [1]. For comparison, the mono-substituted analog 1-[3-(trifluoromethyl)phenyl]cyclobutanemethanamine has a molecular weight of 229.24 g/mol (C12H14F3N) and would be expected to have a lower logP value, making the target compound more suitable for applications requiring enhanced membrane permeability or hydrophobic target interactions [2].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | 3.8 (XLogP3-AA) |
| Comparator Or Baseline | 1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine (C12H14F3N, MW 229.24) - logP not directly reported but expected to be lower based on molecular weight and -CF3 count |
| Quantified Difference | Target compound has 2 -CF3 groups vs. 1 -CF3 group; higher molecular weight (297.24 vs 229.24 g/mol) correlates with increased lipophilicity. |
| Conditions | Calculated property (XLogP3-AA) for the target compound; molecular formula and weight for the comparator. |
Why This Matters
This quantifiable difference in lipophilicity is a critical parameter for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, making the compound a preferred building block for targets where higher logP is beneficial.
- [1] m.guidechem.com. 1-(3,5-双三氟甲基苯基)环丁烷甲胺 1504202-93-0. Product Datasheet. View Source
- [2] BOC Sciences. 1-[3-(Trifluoromethyl)phenyl]cyclobutanemethanamine - CAS 1039932-76-7. Product Datasheet. View Source
